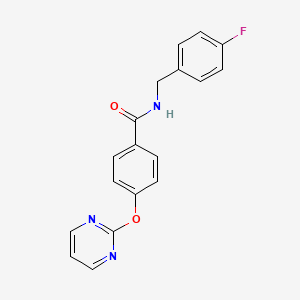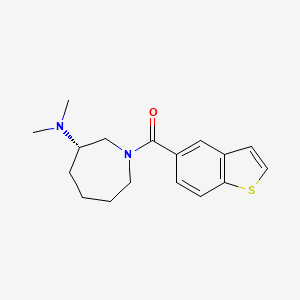![molecular formula C16H22N2O5S B5587970 8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5587970.png)
8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related diazaspiro[4.5]decane derivatives often involves intricate organic reactions that aim to intricately assemble the spirocyclic framework while introducing functional groups that define its chemical behavior. For instance, the synthesis of various diazaspiro decane derivatives has been explored through methods such as the reaction of amines with appropriate cyclic ketones or aldehydes, followed by cyclization processes that establish the spiro structure (Madaiah et al., 2012). These methodologies showcase the complexity and the necessity of precise conditions for the successful synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including those similar to the target compound, often features a rigid cyclohexane ring fused to a second ring via a single carbon atom, creating a spiro configuration. This structural motif is crucial for the molecule's chemical properties and interactions. Crystallographic analysis of similar compounds provides insights into the molecular geometry, including bond lengths, angles, and the overall 3D arrangement, which are pivotal for understanding the molecule's reactivity and potential binding mechanisms (Graus et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of "8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid" and its analogs can be attributed to the functional groups attached to the spirocyclic core. The presence of a sulfonyl group and a carboxylic acid moiety provides sites for nucleophilic attacks, potentially allowing for further chemical modifications or interactions with biological targets. The synthesis and functionalization of similar spirocyclic compounds have been explored to assess their potential as pharmacological agents, indicating the significance of these reactions in enhancing the molecule's utility (Fedoseev et al., 2016).
Scientific Research Applications
Supramolecular Chemistry
The study of supramolecular arrangements in cyclohexane-5-spirohydantoin derivatives, including compounds related to "8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid," reveals their potential in forming unique crystal structures without solvent molecules. The research highlights how substituents on the cyclohexane ring influence supramolecular arrangements, demonstrating the compound's utility in understanding and designing new molecular assemblies (Graus et al., 2010).
Medicinal Chemistry
In medicinal chemistry, derivatives of "8-[(2-methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid" have been synthesized and evaluated for their pharmacological activities. For example, novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives were investigated for their anticonvulsant activities, showcasing the compound's relevance in developing new therapeutic agents (Madaiah et al., 2012).
Polymer Science
The compound has been utilized in the synthesis of advanced polymer materials. For instance, its derivatives were used in creating comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cell applications. This research underscores the compound's utility in developing high-performance materials for sustainable energy technologies (Kim et al., 2008).
Organic Synthesis
The compound and its derivatives serve as key intermediates in organic synthesis. Research on spirocyclic compounds derived from tricarbonyldieneiron complex intermediates, for instance, demonstrates the compound's role in synthesizing complex organic molecules with potential applications in various chemical industries (Pearson, 1979).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(2-methoxyphenyl)sulfonyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-23-13-4-2-3-5-14(13)24(21,22)18-8-6-16(7-9-18)10-12(15(19)20)17-11-16/h2-5,12,17H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRZLSGJAKBKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC3(CC2)CC(NC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Methoxyphenyl)sulfonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)
![7-(2-chloro-6-fluorophenyl)-1,6-diazabicyclo[4.1.0]heptane](/img/structure/B5587916.png)
![N-(2-ethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5587921.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(3-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587923.png)
![5-[(3-methylbutanoyl)amino]isophthalic acid](/img/structure/B5587934.png)
![(3R*,4R*)-3-cyclopropyl-1-[4-(dimethylamino)-5-fluoropyrimidin-2-yl]-4-methylpyrrolidin-3-ol](/img/structure/B5587942.png)


![5-allyl-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5587960.png)
![ethyl 4-[(3-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5587963.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5587965.png)
![3-(4-isopropoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587969.png)

![(1S*,5R*)-3-[(5-methyl-3-isoxazolyl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587995.png)